molecular formula C19H30O2 B13849439 Delta4-Androstene-3Beta,17Beta-diol-d3

Delta4-Androstene-3Beta,17Beta-diol-d3

Cat. No.: B13849439
M. Wt: 293.5 g/mol
InChI Key: BTTWKVFKBPAFDK-KJEDCRHKSA-N
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Description

Delta4-Androstene-3Beta,17Beta-diol-d3 (C₁₉H₂₇D₃O₂, molecular weight 293.46) is a deuterated analog of 4-Androstene-3β,17β-diol, where three hydrogen atoms are replaced with deuterium at unspecified positions . This compound is certified as a high-purity reference material (99.3% by HPLC) and is primarily used in analytical chemistry, such as mass spectrometry or nuclear magnetic resonance (NMR) studies, due to its isotopic labeling. Its physical properties include a crystalline solid state, stability under refrigeration, and low hygroscopicity, making it suitable for controlled laboratory applications .

Properties

Molecular Formula

C19H30O2

Molecular Weight

293.5 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1/i6D2,17D

InChI Key

BTTWKVFKBPAFDK-KJEDCRHKSA-N

Isomeric SMILES

[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C[C@H](CC[C@]34C)O)C)O

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Biotechnological Preparation

Bioconversion from Phytosterols Using Engineered Microorganisms

One of the primary methods for preparing Delta4-Androstene-3Beta,17Beta-diol-d3 involves the bioconversion of phytosterols, which are plant-derived sterols structurally similar to cholesterol. This process uses genetically engineered strains of Mycobacterium or related bacteria capable of converting phytosterols into steroid intermediates such as 4-androstene-3,17-dione. The intermediate is then enzymatically or chemically reduced to yield 4-androstene-3Beta,17Beta-diol, incorporating deuterium atoms at specific positions to produce the d3-labeled compound.

  • Key Steps:

    • Microbial fermentation of phytosterols under controlled conditions.
    • Enzymatic conversion of 4-androstene-3,17-dione to 4-androstene-3Beta,17Beta-diol.
    • Introduction of deuterium (d3) via isotopic exchange or incorporation during chemical synthesis steps.
  • Advantages:

    • High specificity and regioselectivity due to enzymatic catalysis.
    • Scalability from lab to industrial bioreactors.
    • Environmentally friendly compared to purely chemical synthesis.

Chemical Synthesis and Isotopic Labeling

Chemical synthesis routes typically start from steroid precursors such as 4-androstene-3,17-dione, which undergo reduction and functional group modifications to yield the 3Beta,17Beta-diol structure. The deuterium labeling (d3) is introduced either by:

  • Using deuterated reagents such as deuterated reducing agents (e.g., lithium aluminum deuteride) during the reduction steps.
  • Performing hydrogen-deuterium exchange reactions under catalytic conditions on labile hydrogen sites in the steroid nucleus.

The chemical synthesis requires careful control of reaction conditions to maintain stereochemistry and avoid side reactions.

Industrial Production Methods

Industrial scale production leverages the bioconversion process in large fermenters with genetically modified microorganisms. Critical parameters such as oxygen supply, agitation speed, temperature, and nutrient feed are optimized for maximal yield and isotopic incorporation efficiency.

Parameter Typical Industrial Conditions
Microorganism strain Engineered Mycobacterium spp.
Substrate Phytosterols (e.g., sitosterol, stigmasterol)
Fermentation mode Batch or fed-batch
Temperature 30–37 °C
pH 6.5–7.5
Oxygen supply Controlled aeration to maintain aerobic metabolism
Agitation speed 200–600 rpm
Deuterium source Deuterated water or deuterated reagents for labeling

This approach ensures the production of this compound with high purity and isotopic enrichment suitable for research and pharmaceutical use.

Chemical Reaction Analysis in Preparation

This compound undergoes several key chemical transformations during its synthesis:

Reaction Type Description Reagents and Conditions Major Products
Oxidation Conversion of 3Beta,17Beta-diol to 3-keto steroids Potassium permanganate, chromium trioxide 4-Androstene-3,17-dione
Reduction Reduction of keto groups to hydroxyl groups with deuterium incorporation Lithium aluminum deuteride (LiAlD4), sodium borodeuteride (NaBD4) 4-Androstene-3Beta,17Beta-diol-d3
Substitution Functional group modifications at steroid nucleus Halogens, alkylating agents under controlled conditions Various substituted steroids

The reduction step is crucial for introducing the deuterium atoms at the 3Beta and 17Beta positions, ensuring the d3 isotopic label is incorporated precisely.

Research Discoveries and Applications Related to Preparation

  • Studies have demonstrated that the enzymatic pathways involving 17Beta-hydroxysteroid dehydrogenase and related enzymes are critical in the conversion of steroid intermediates, influencing the yield and stereochemical purity of the product.
  • The use of genetically engineered microbial strains has improved the efficiency and selectivity of phytosterol bioconversion, enabling cost-effective production of labeled steroids.
  • Deuterium labeling enhances the utility of this compound in metabolic tracing studies, allowing researchers to track steroid metabolism and hormone biosynthesis with high sensitivity.

Summary Table of Preparation Methods

Preparation Method Description Key Advantages Challenges
Bioconversion via Engineered Microorganisms Conversion of phytosterols to steroid intermediates, enzymatic reduction with isotopic labeling High specificity, scalable, eco-friendly Requires genetically engineered strains, complex fermentation control
Chemical Synthesis with Deuterated Reagents Stepwise chemical modification of steroid precursors with deuterium incorporation Precise isotopic labeling, flexible Multi-step, stereochemical control needed, costly reagents
Industrial Fermentation Scale-Up Large-scale microbial fermentation with optimized parameters High yield, cost-effective for bulk production Requires process optimization, contamination control

Chemical Reactions Analysis

Types of Reactions

4-Androstene-3,17-diol-d3 undergoes various chemical reactions, including:

    Oxidation: Conversion to 4-androstene-3,17-dione using oxidizing agents.

    Reduction: Reduction to testosterone using reducing agents like NADPH.

    Substitution: Functional group substitutions at different positions on the steroid nucleus.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

    Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.

Major Products

Scientific Research Applications

4-Androstene-3,17-diol-d3 is widely used in scientific research for its role in steroid metabolism and hormone regulation. Its applications include:

    Chemistry: Studying the synthesis and transformation of steroid compounds.

    Biology: Investigating the role of steroid hormones in cellular processes.

    Medicine: Developing treatments for hormone-related disorders and studying the effects of steroids on human health.

    Industry: Producing steroid-based pharmaceuticals and supplements

Mechanism of Action

4-Androstene-3,17-diol-d3 exerts its effects by acting as a precursor in the biosynthesis of testosterone and estrone. It binds to androgen receptors, promoting the conversion of 4-androstene-3,17-dione to testosterone. This process involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, which facilitate the conversion to active hormones .

Comparison with Similar Compounds

Delta5-Androstene-3Beta,17Beta-diol

  • Structural Difference : The double bond is at the C5-C6 position (Δ5) instead of C4-C5 (Δ4).
  • Receptor Binding: Binds to a novel nuclear protein in rabbit vaginal tissue distinct from estrogen receptors (ERs) and androgen receptors (ARs), with a dissociation constant (Kd) of 3–5 nM . Estradiol partially displaces it at high concentrations, suggesting weak cross-reactivity with ERs .
  • Metabolism: A major metabolite of dehydroepiandrosterone (DHEA) in the human brain, particularly in the frontal cortex, hippocampus, and cerebellum.

5α-Androstane-3Beta,17Beta-diol

  • Receptor Binding : Exhibits lower affinity for ERβ (Kd ~0.6 nM for estradiol vs. negligible activity for this compound) . This highlights the critical role of unsaturation (Δ4/Δ5) in ER binding specificity.

4-Androstene-3Beta,17Beta-diol Disulfate

  • Structural Difference : Both hydroxyl groups are sulfated, increasing polarity and water solubility.
  • Functional Impact: Sulfation alters bioavailability and receptor interaction. As a disulfate, it likely serves as a transport form in circulation, contrasting with the non-sulfated diol’s direct receptor-binding activity .

Androst-4-ene-3Alpha,17Beta-diol

  • Structural Difference : Stereochemical inversion at the C3 position (3α-OH vs. 3β-OH).
  • Functional Impact: Stereochemistry critically influences receptor binding; for example, 3β-OH configurations in Delta4/Delta5 analogs show higher affinity for ERβ and novel binding proteins compared to 3α-epimers .

Comparative Data Tables

Table 1: Structural and Receptor-Binding Properties

Compound Double Bond Position Key Substituents Receptor Affinity (Kd) Key References
Delta4-Androstene-3Beta,17Beta-diol-d3 Δ4 3β-OH, 17β-OH, D3 N/A (analytical standard)
Delta5-Androstene-3Beta,17Beta-diol Δ5 3β-OH, 17β-OH 3–5 nM (novel vaginal protein)
5α-Androstane-3Beta,17Beta-diol None (5α saturated) 3β-OH, 17β-OH Low ERβ affinity
4-Androstene-3Beta,17Beta-diol Disulfate Δ4 3β-OSO₃H, 17β-OSO₃H N/A (transport form)

Table 2: Metabolic and Functional Roles

Compound Tissue Distribution Metabolic Pathway Biological Role Key References
This compound Laboratory use Isotopic tracer Analytical standardization
Delta5-Androstene-3Beta,17Beta-diol Brain, reproductive tissues DHEA → 7α-OH-DHEA → Δ5-diol Neuroprotection, steroid homeostasis
5α-Androstane-3Beta,17Beta-diol Prostate, ovary Testosterone metabolite Weak ERβ modulation

Key Research Findings

  • Receptor Specificity: Delta5-Androstene-3Beta,17Beta-diol binds a unique vaginal protein, while Delta4 analogs (non-deuterated) may interact weakly with ERβ .
  • Isotopic Utility: Deuterated Delta4-diol-d3 is pivotal in quantifying endogenous steroids via mass spectrometry, leveraging its non-biological isotopic signature .

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